4-Chloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
4-Chloro-4’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives It is characterized by the presence of a chloro group and a pyrrolidinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of pyrrolidine with 4-bromomethyl-4’-chlorobenzophenone in the presence of potassium carbonate in acetonitrile at 80°C for 16 hours. The reaction mixture is then subjected to a series of extraction and purification steps to obtain the final product .
Reaction Conditions:
Stage 1: Pyrrolidine and 4-bromomethyl-4’-chlorobenzophenone with potassium carbonate in acetonitrile at 80°C for 16 hours.
Stage 2: The mixture is treated with hydrochloric acid in diethyl ether, followed by extraction with water and acetonitrile.
Stage 3: The extract is basified with potassium carbonate and further extracted with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for 4-Chloro-4’-pyrrolidinomethyl benzophenone are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-4’-pyrrolidinomethyl benzophenone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4’-pyrrolidinomethyl benzophenone
- 4-Ethyl-4’-pyrrolidinomethyl benzophenone
- 4-Fluoro-4’-pyrrolidinomethyl benzophenone
Uniqueness
4-Chloro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCXXQWYALMYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582969 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742085-16-1 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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